3-(2-Methoxybenzyl)azetidin-3-ol is a chemical compound classified within the azetidine family. Its structure features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methoxybenzyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is cataloged under various chemical databases, including PubChem and ChemSpider, where it is identified by its unique molecular formula and molecular weight of approximately 195.25 g/mol. It is classified as an azetidine derivative due to the presence of the azetidine ring in its molecular structure.
The synthesis of 3-(2-Methoxybenzyl)azetidin-3-ol can be approached through several methods, typically involving the following steps:
A detailed synthetic route may include the use of reagents like methanol for methylation and specific catalysts to facilitate the formation of the azetidine structure .
The molecular structure of 3-(2-Methoxybenzyl)azetidin-3-ol consists of:
The compound's InChI (International Chemical Identifier) string provides a detailed representation of its molecular structure, which can be used for computational modeling and further analysis.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 195.25 g/mol |
InChI | InChI=1S/C11H15NO2/c1-10(12)9-11(13)14-8-7-6-5-4/h4-7,10,12H,8-9H2,1-3H3 |
CAS Number | Not specified |
3-(2-Methoxybenzyl)azetidin-3-ol can participate in various chemical reactions:
These reactions are significant for developing new derivatives with enhanced biological properties .
The mechanism of action of 3-(2-Methoxybenzyl)azetidin-3-ol involves its interaction with biological targets, such as enzymes or receptors. The compound may modulate enzyme activity by binding to active sites or altering conformational states, leading to therapeutic effects. For instance, it may inhibit certain pathways involved in disease progression, thereby exhibiting potential anti-inflammatory or antimicrobial properties .
The physical properties of 3-(2-Methoxybenzyl)azetidin-3-ol include:
Chemical properties include:
Relevant data for these properties are crucial for determining suitable applications and handling procedures in laboratory settings .
3-(2-Methoxybenzyl)azetidin-3-ol has several notable applications:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: